tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate
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Overview
Description
tert-Butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate: is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: This step often involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate electrophile under acidic or basic conditions.
Pyrrole Ring Construction: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.
Introduction of the tert-Butyl Group: The tert-butyl ester can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Amination: The amino group is typically introduced via nucleophilic substitution reactions using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its fused ring system and functional groups may interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-amino-3,3a-dihydro-1H-indole-2-carboxylate
- tert-Butyl 8-amino-3,3a-dihydro-1H-benzothiophene-2-carboxylate
- tert-Butyl 8-amino-3,3a-dihydro-1H-benzimidazole-2-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate is unique due to its fused benzofuran and pyrrole rings. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 8-amino-1,3,3a,8b-tetrahydro-[1]benzofuro[2,3-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-7-9-12(8-17)19-11-6-4-5-10(16)13(9)11/h4-6,9,12H,7-8,16H2,1-3H3 |
InChI Key |
ZCKGEJNBYUHORO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC3=CC=CC(=C23)N |
Origin of Product |
United States |
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